molecular formula C18H35NO2 B12889967 4-Methyl-2-tridecyl-2-oxazoline-4-methanol CAS No. 93841-63-5

4-Methyl-2-tridecyl-2-oxazoline-4-methanol

Cat. No.: B12889967
CAS No.: 93841-63-5
M. Wt: 297.5 g/mol
InChI Key: NJFOAUTWTZYJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-tridecyl-2-oxazoline-4-methanol (CAS: 93841-63-5; EC: 299-033-3) is an oxazoline derivative with the molecular formula C₁₈H₃₅NO₂ and a molecular weight of 297.48 g/mol . Structurally, it features:

  • A methyl group at the 4-position of the oxazoline ring.
  • A saturated tridecyl chain (13-carbon alkyl group) at the 2-position.
  • A methanol group linked to the 4-position of the heterocyclic ring.

Properties

CAS No.

93841-63-5

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(4-methyl-2-tridecyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-19-18(2,15-20)16-21-17/h20H,3-16H2,1-2H3

InChI Key

NJFOAUTWTZYJGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NC(CO1)(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then subjected to reduction to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The tridecyl chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted oxazole compounds.

Scientific Research Applications

(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tridecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents (Position 4) Alkyl Chain (Position 2) Boiling Point (°C) Density (g/cm³)
4-Methyl-2-tridecyl-2-oxazoline-4-methanol 93841-63-5 C₁₈H₃₅NO₂ 297.48 Methyl Saturated tridecyl (C13) Not reported ~0.96*
4-Ethyl-2-tridecyl-2-oxazoline-4-methanol 93841-64-6 C₁₉H₃₇NO₂ 311.50 Ethyl Saturated tridecyl (C13) 408.2 0.96
2-(8-Heptadecenyl)-4-ethyl-2-oxazoline-4-methanol - C₂₃H₄₁NO₂ 363.58 Ethyl Unsaturated heptadecenyl (C17, E-alkene) Not reported Not reported
4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol 93841-67-9 C₂₃H₄₅NO₂ 367.61 Ethyl Branched hexadecyl (C16, 15-methyl) Not reported Not reported

*Estimated based on analog data .

Structural Differences and Implications

Substituent Effects (Position 4):

  • The methyl group in the target compound reduces steric hindrance compared to the ethyl group in analogs (e.g., 93841-64-6). This difference may influence reactivity in polymerization or coordination chemistry .
  • Ethyl-substituted derivatives exhibit higher molecular weights and slightly elevated boiling points (e.g., 408.2°C for 93841-64-6) .

Unsaturation vs. Saturation: The unsaturated heptadecenyl chain (C17 with E-alkene) introduces rigidity and reactivity, differing from the saturated tridecyl chain in the target compound .

Physicochemical and Functional Comparisons

  • Boiling Points: Ethyl-substituted derivatives generally exhibit higher boiling points due to increased molecular weight and van der Waals interactions .
  • Density: All compounds share similar densities (~0.96 g/cm³), consistent with their hydrocarbon-dominated structures .
  • Applications:
    • The target compound’s saturated tridecyl chain may favor stability in high-temperature environments, ideal for industrial lubricants.
    • Unsaturated or branched analogs (e.g., 93841-67-9) could be prioritized for drug delivery systems due to tunable solubility .

Biological Activity

4-Methyl-2-tridecyl-2-oxazoline-4-methanol is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 19844011
Molecular Formula C18H35NO2
Molecular Weight 299.49 g/mol
IUPAC Name 4-Methyl-2-tridecyl-2-oxazoline-4-methanol

Synthesis Methods

The synthesis of 4-Methyl-2-tridecyl-2-oxazoline-4-methanol typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization Reactions : Involving the reaction of amines with carbonyl compounds.
  • Purification Techniques : Such as recrystallization or chromatography to achieve high purity and yield.

Antimicrobial Properties

Research has indicated that 4-Methyl-2-tridecyl-2-oxazoline-4-methanol exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These studies suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. A study demonstrated that at submicromolar concentrations, it inhibited tubulin polymerization, which is crucial for cancer cell division and proliferation .

Case Study: In Vivo Efficacy
In a mouse model, 4-Methyl-2-tridecyl-2-oxazoline-4-methanol significantly reduced tumor mass at doses lower than those required for conventional chemotherapeutics, indicating a favorable therapeutic index .

The mechanism by which 4-Methyl-2-tridecyl-2-oxazoline-4-methanol exerts its biological effects is primarily through interaction with cellular components such as:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Methyl-2-tridecyl-2-oxazoline-4-methanol, it is beneficial to compare it with structurally similar compounds:

CompoundAnticancer ActivityAntimicrobial Activity
4-Methyl-2-tridecyl-2-oxazoline-4-methanolHighModerate
CA-4 (Combretastatin A-4)Very HighLow
VincristineHighLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.